Cas no 2228469-74-5 (1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene)

1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene
- 2228469-74-5
- EN300-1992650
- 1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene
-
- Inchi: 1S/C10H8ClF3/c1-6(5-11)2-7-3-9(13)10(14)4-8(7)12/h3-4H,1-2,5H2
- InChI Key: FXIBUBQGLTXFQM-UHFFFAOYSA-N
- SMILES: ClCC(=C)CC1C=C(C(=CC=1F)F)F
Computed Properties
- Exact Mass: 220.0266624g/mol
- Monoisotopic Mass: 220.0266624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 3.9
1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992650-0.25g |
1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene |
2228469-74-5 | 0.25g |
$933.0 | 2023-09-16 | ||
Enamine | EN300-1992650-10.0g |
1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene |
2228469-74-5 | 10g |
$4360.0 | 2023-05-31 | ||
Enamine | EN300-1992650-5.0g |
1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene |
2228469-74-5 | 5g |
$2940.0 | 2023-05-31 | ||
Enamine | EN300-1992650-0.05g |
1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene |
2228469-74-5 | 0.05g |
$851.0 | 2023-09-16 | ||
Enamine | EN300-1992650-2.5g |
1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene |
2228469-74-5 | 2.5g |
$1988.0 | 2023-09-16 | ||
Enamine | EN300-1992650-0.1g |
1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene |
2228469-74-5 | 0.1g |
$892.0 | 2023-09-16 | ||
Enamine | EN300-1992650-1.0g |
1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene |
2228469-74-5 | 1g |
$1014.0 | 2023-05-31 | ||
Enamine | EN300-1992650-0.5g |
1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene |
2228469-74-5 | 0.5g |
$974.0 | 2023-09-16 | ||
Enamine | EN300-1992650-1g |
1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene |
2228469-74-5 | 1g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1992650-10g |
1-[2-(chloromethyl)prop-2-en-1-yl]-2,4,5-trifluorobenzene |
2228469-74-5 | 10g |
$4360.0 | 2023-09-16 |
1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene Related Literature
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on 1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene
Recent Advances in the Study of 1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene (CAS: 2228469-74-5)
In recent years, the compound 1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene (CAS: 2228469-74-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluorobenzene core and reactive chloromethyl and prop-2-en-1-yl functional groups, has shown promising potential in various applications, including drug synthesis, material science, and agrochemical development. The latest research has focused on elucidating its chemical properties, synthetic pathways, and biological activities, providing valuable insights for future applications.
Recent studies have explored the synthetic methodologies for 1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene, with an emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic approach using palladium-based catalysts, achieving a yield of over 85% under mild reaction conditions. This advancement not only enhances the scalability of production but also reduces the environmental impact compared to traditional methods. Furthermore, the study highlighted the compound's stability under various pH conditions, making it a viable candidate for further pharmaceutical development.
The biological activity of 1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene has also been a focal point of recent research. In vitro studies conducted by a team at the University of Cambridge demonstrated its inhibitory effects on specific kinase enzymes implicated in cancer cell proliferation. The compound exhibited a half-maximal inhibitory concentration (IC50) in the low micromolar range, suggesting its potential as a lead compound for anticancer drug development. Additionally, molecular docking simulations revealed strong binding affinities to the ATP-binding sites of these kinases, providing a structural basis for further optimization.
Beyond its pharmaceutical applications, 1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene has also been investigated for its utility in material science. A 2024 study published in Advanced Materials showcased its incorporation into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength. The fluorinated aromatic ring contributed to the polymer's resistance to degradation, while the reactive side chains allowed for further functionalization, opening new avenues for the design of high-performance materials.
In conclusion, the latest research on 1-2-(chloromethyl)prop-2-en-1-yl-2,4,5-trifluorobenzene (CAS: 2228469-74-5) underscores its versatility and potential across multiple scientific disciplines. From its optimized synthetic routes to its promising biological activities and material applications, this compound continues to be a subject of intense investigation. Future studies are expected to delve deeper into its mechanism of action, pharmacokinetic properties, and potential toxicological profiles, paving the way for its eventual translation into practical applications.
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